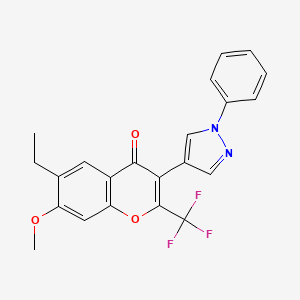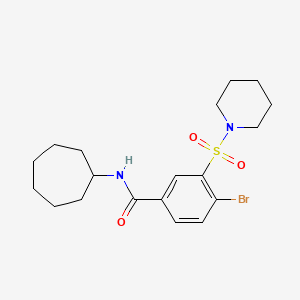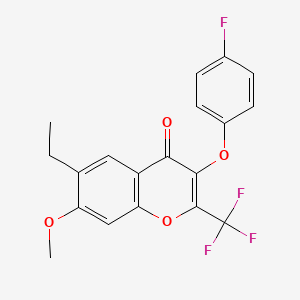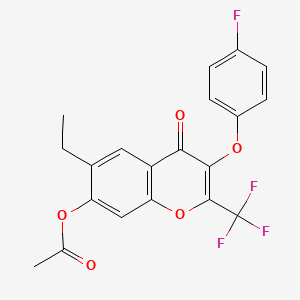![molecular formula C17H16ClIN2O B3705892 2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3705892.png)
2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
Overview
Description
2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro and iodo substituents on the benzene ring, along with a pyrrolidinyl group attached to the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amidation: The formation of the benzamide moiety involves the reaction of the halogenated benzene derivative with an amine, such as 4-(pyrrolidin-1-yl)aniline, under suitable conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the functional groups present on the molecule.
Coupling Reactions: The presence of halogen atoms makes this compound suitable for coupling reactions such as Suzuki-Miyaura coupling, which can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Halogenation: Chlorine gas, iodine, or N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) can be used as halogenating agents.
Amidation: Amine reagents such as 4-(pyrrolidin-1-yl)aniline, along with coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), can be used for amidation reactions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical space.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets, including proteins and cellular pathways.
Material Science: It may find applications in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrolidinyl group can enhance binding affinity and selectivity towards specific targets, while the halogen atoms can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-iodo-N-phenylbenzamide: Lacks the pyrrolidinyl group, which may result in different biological activity and binding properties.
2-chloro-5-iodo-N-[4-(morpholin-1-yl)phenyl]benzamide: Contains a morpholinyl group instead of a pyrrolidinyl group, potentially altering its pharmacological profile.
2-chloro-5-iodo-N-[4-(piperidin-1-yl)phenyl]benzamide: Features a piperidinyl group, which can affect its interaction with biological targets.
Uniqueness
The presence of the pyrrolidinyl group in 2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide distinguishes it from similar compounds, potentially offering unique binding properties and biological activity. This structural feature can enhance its utility in various scientific research applications, making it a valuable compound for further exploration.
Properties
IUPAC Name |
2-chloro-5-iodo-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O/c18-16-8-3-12(19)11-15(16)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZZIESCWIEZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3705834.png)
![methyl {[6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3705841.png)

![3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B3705851.png)
![methyl 2-({3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3705855.png)


![ethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B3705875.png)
![N-(4-bromophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3705879.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B3705882.png)
![4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol](/img/structure/B3705894.png)
![N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3705897.png)
